4-(((1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate
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Overview
Description
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, the melting point of a compound can be determined by differential scanning calorimetry (DSC). The molecular weight can be determined by mass spectrometry. The structure of the compound can be confirmed by 1H and 13C NMR .Scientific Research Applications
Synthesis and Structural Characterization
Several studies have focused on synthesizing derivatives related to the chemical structure of interest and characterizing their molecular and crystal structures. For instance, research on similar piperidine derivatives, such as the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, explores novel synthesis methods and provides insights into their crystallographic characteristics, demonstrating the diversity and complexity of piperidine-based compounds (Xue Si-jia, 2011).
Bioactivity and Pharmacological Properties
Research into piperidine derivatives also extends into their bioactivity and potential pharmacological applications. Studies such as those on sila-analogues of σ ligands suggest the exploration of these compounds for their selective affinity towards central nervous system receptors, indicating their potential utility in developing therapeutic agents (R. Tacke et al., 2003).
Inhibition Efficiencies and Corrosion Protection
The study on the inhibition efficiencies of certain piperidine derivatives on the corrosion of iron through quantum chemical calculations and molecular dynamics simulations exemplifies the chemical's application in materials science, highlighting its potential as a corrosion inhibitor and its significance in industrial applications (S. Kaya et al., 2016).
Photocatalytic and Catalytic Applications
Research into the photocatalytic oxidation of benzyl alcohol derivatives on titanium dioxide under visible light irradiation demonstrates the application of similar compounds in photocatalysis, indicating their utility in chemical synthesis and environmental remediation (S. Higashimoto et al., 2009).
Mechanism of Action
Target of Action
The primary target of 4-(((1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is the Plasmodium falciparum . This is the parasite responsible for the most severe form of malaria. The compound has shown high selectivity for resistant strains of this parasite .
Mode of Action
The compound interacts with the Plasmodium falciparum parasite, inhibiting its growth It’s worth noting that the compound’s structure, specifically the 1, 4-disubstituted piperidine moiety, plays a crucial role in its antiplasmodial activity .
Result of Action
The compound has demonstrated significant inhibition of parasite growth, with 56 to 93% inhibition at a concentration of 40 μg/mL . This suggests that it has potent antiplasmodial activity and could potentially be developed into a therapeutic agent for resistant malaria.
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on developing new synthesis methods and exploring the potential applications of these compounds in various fields.
Properties
IUPAC Name |
4-[[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]methoxymethyl]benzonitrile;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O.C2H2O4/c22-20-2-1-3-21(23)19(20)13-25-10-8-18(9-11-25)15-26-14-17-6-4-16(12-24)5-7-17;3-1(4)2(5)6/h1-7,18H,8-11,13-15H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBGNWJKMLLYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC3=C(C=CC=C3Cl)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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